molecular formula C21H22N2O5S B2598536 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 942011-62-3

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2598536
CAS RN: 942011-62-3
M. Wt: 414.48
InChI Key: LWZMILSKPGFBDL-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the CAS number 1949836-65-0 . It’s used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrN2OS . Its molecular weight is 301.20 .

Scientific Research Applications

Antimicrobial and Anti-Biofilm Properties

  • Application : (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has demonstrated antimicrobial and anti-biofilm activity against drug-resistant S. aureus isolates . It inhibits biofilm formation and reduces existing biofilms, making it a potential therapeutic agent.

Synthesis of Benzothiazolylindenopyrazoles

Drug Design and Discovery

Natural Product Synthesis and Derivatives

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-6-9-23-15-8-7-14(25-2)12-18(15)29-21(23)22-20(24)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-8,10-12H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMILSKPGFBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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